molecular formula C7H11F3O B153614 4-(Trifluoromethyl)cyclohexanol CAS No. 75091-93-9

4-(Trifluoromethyl)cyclohexanol

Cat. No.: B153614
CAS No.: 75091-93-9
M. Wt: 168.16 g/mol
InChI Key: VJUJYNJEPPWWHS-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)cyclohexanol, with the chemical formula C7H11F3O and CAS registry number 30129-18-1, is a compound known for its applications in various chemical processes. This colorless liquid is characterized by its trifluoromethyl and hydroxyl functional groups. Additionally, this compound exhibits potential antimicrobial and antifungal properties, making it a valuable compound in the field of medicine and agriculture .

Safety and Hazards

This compound is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is classified as a combustible solid .

Future Directions

The trifluoromethyl group is prevalent in pharmaceutical and agrochemical compounds, and there is ongoing research into new methodologies for trifluoromethylation . This includes the development of photoredox-catalyzed radical trifluoromethylation, which has received significant attention .

Relevant Papers Several papers have been published on the topic of 4-(Trifluoromethyl)cyclohexanol and related compounds. These include studies on the synthesis of ketones from biomass-derived feedstock , and the use of photoredox catalysis for trifluoromethylation .

Preparation Methods

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)cyclohexanol is primarily related to its ability to interact with biological targets through its trifluoromethyl and hydroxyl functional groups. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of molecules, allowing for better interaction with hydrophobic pockets in proteins and enzymes . The hydroxyl group can form hydrogen bonds with biological targets, further stabilizing the interaction .

Properties

IUPAC Name

4-(trifluoromethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h5-6,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUJYNJEPPWWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30952548
Record name 4-(Trifluoromethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30129-18-1
Record name 4-(Trifluoromethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethyl)cyclohexanol (cis- and trans- mixture)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Hydroxybenzotrifluoride (5 g, 30.8 mmol) was placed in a hydrogen reaction vessel, dissolved in acetic acid (15 ml), and Pt−2O (500 mg) was added. The hydrogen reaction vessel was pressurized with hydrogen (50 psi), and reacted for 16 h. After the reaction finished, the reaction mixture was filtered through Celite, and to the filtrate was added 1N-NaOH, extracted with diethylether, dried over MgSO4, and concentrated in vacuo at rt to give the title compound (4.5 g, 87%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Pt−2O
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethyl)cyclohexanol
Reactant of Route 2
4-(Trifluoromethyl)cyclohexanol
Reactant of Route 3
4-(Trifluoromethyl)cyclohexanol
Reactant of Route 4
4-(Trifluoromethyl)cyclohexanol
Reactant of Route 5
4-(Trifluoromethyl)cyclohexanol
Reactant of Route 6
4-(Trifluoromethyl)cyclohexanol

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